4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine
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Overview
Description
4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of an azepane ring, a biphenyl group, and a thienopyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidine, a similar scaffold, has a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Mode of Action
It is known that similar compounds, such as pyrrolo[2,3-d]pyrimidines, have been used in the development of a variety of biphenyl-containing compounds through pd-catalyzed one-pot direct ortho c–h arylation .
Result of Action
Similar compounds have demonstrated potent antiproliferative activity against four tumor cell lines .
Biochemical Analysis
Cellular Effects
Pyrimidines and their derivatives have been shown to exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are likely due to their interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
They may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl moiety can be introduced via Suzuki coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated thienopyrimidine in the presence of a palladium catalyst.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the thienopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thienopyrimidine core and the biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Azepanyl)-6-phenylthieno[2,3-d]pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine is unique due to its specific structural features, such as the combination of an azepane ring, a biphenyl group, and a thienopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine is a synthetic organic compound belonging to the thienopyrimidine class. Its structure includes an azepane ring, a biphenyl substituent, and a thienopyrimidine core, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds in the thienopyrimidine class have demonstrated a broad spectrum of activities:
- Antitumor Activity : Compounds with similar scaffolds have shown potent antiproliferative effects against multiple tumor cell lines, indicating potential for cancer treatment.
- Antibacterial and Antiviral Properties : The thienopyrimidine core is known for its antimicrobial activity, which may extend to this compound.
- CNS Depressive Effects : Some derivatives exhibit central nervous system (CNS) depressant properties, suggesting potential applications in neurological disorders.
- Anticonvulsant and Antipyretic Activities : Similar structures have been explored for their ability to reduce seizures and fever.
Cellular Effects
Research indicates that derivatives of pyrimidines can influence cellular pathways significantly. For instance:
- Anti-inflammatory Effects : Compounds like this compound may modulate inflammatory responses through various biochemical pathways.
- Metabolic Interactions : These compounds might interact with enzymes and cofactors, potentially altering metabolic pathways and metabolite levels.
Synthetic Routes
The synthesis of this compound involves multiple steps:
- Formation of the Thienopyrimidine Core : Cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
- Biphenyl Group Introduction : Achieved via Suzuki coupling reactions with boronic acid derivatives.
- Azepane Ring Attachment : Nucleophilic substitution reactions facilitate the incorporation of the azepane moiety.
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(1-Azepanyl)-6-phenylthieno[2,3-d]pyrimidine | Azepane ring, phenyl group | Antitumor |
Pyrrolo[2,3-d]pyrimidines | Various substitutions | Anticonvulsant |
Pyrazolo[3,4-d]pyrimidines | Different heterocycles | Antimicrobial |
The unique structural features of this compound differentiate it from other compounds in its class. Its combination of an azepane ring and biphenyl group enhances its potential bioactivity.
Properties
IUPAC Name |
4-(azepan-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-2-7-15-27(14-6-1)23-22-21(16-28-24(22)26-17-25-23)20-12-10-19(11-13-20)18-8-4-3-5-9-18/h3-5,8-13,16-17H,1-2,6-7,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXSQGRCAGYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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